![molecular formula C10H7BrClN3O2 B5821745 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole](/img/structure/B5821745.png)
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole
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Overview
Description
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, also known as BCBNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods and has shown promising results in different studies.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is not fully understood. However, it has been suggested that 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole may exert its antitumor and antifungal activities by inhibiting the biosynthesis of pyrimidine nucleotides. 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has also been shown to inhibit the growth of weeds by interfering with the biosynthesis of amino acids.
Biochemical and Physiological Effects:
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been shown to exhibit antitumor and antifungal activities in vitro and in vivo. It has also been shown to inhibit the growth of weeds in agricultural settings. However, the biochemical and physiological effects of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole on humans and animals are not well understood and require further investigation.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is its potential as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics. However, the limitations of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole include its potential toxicity and the need for further investigation of its biochemical and physiological effects.
Future Directions
There are several future directions for the study of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. One area of research is the development of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole as a potential antitumor and antifungal agent. Another area of research is the investigation of the potential herbicidal activity of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. Additionally, further studies are needed to understand the biochemical and physiological effects of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole on humans and animals. Finally, the synthesis of novel materials using 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole as a building block is an area of research that shows promise for future applications.
Synthesis Methods
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been synthesized using various methods, including the reaction of 2-chlorobenzyl bromide with 4-bromo-3-nitropyrazole in the presence of a base or palladium catalyst. Another method involves the reaction of 2-chlorobenzylamine with 4-bromo-3-nitropyrazole in the presence of a base or palladium catalyst. The synthesis of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been optimized to achieve high yields and purity.
Scientific Research Applications
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been shown to exhibit antitumor and antifungal activities. It has also been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. In agriculture, 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.
properties
IUPAC Name |
4-bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-8-6-14(13-10(8)15(16)17)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQRKLOAFQKGQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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